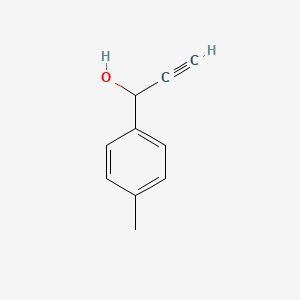

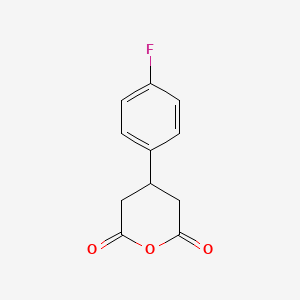

![molecular formula C14H10Br2O2 B1365755 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde CAS No. 588676-83-9](/img/structure/B1365755.png)

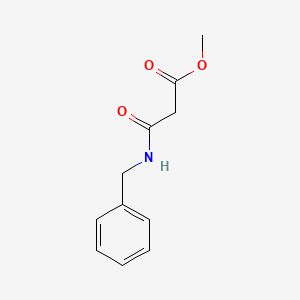

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

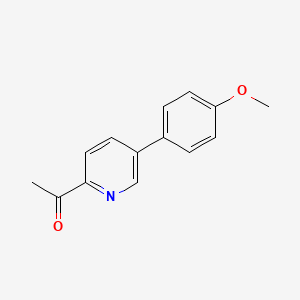

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde, also known as 5-Bromo-2-benzyloxybenzaldehyde, is a highly versatile and widely used chemical compound in the scientific community. It is a colorless solid that is insoluble in water and has a melting point of 194-195°C. It is used in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound has been extensively studied in the past and has been used in many research studies due to its interesting properties and potential applications.

Scientific Research Applications

Proteomics Research

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde: is utilized in proteomics research as a biochemical tool. Its molecular structure, featuring bromine atoms, makes it suitable for bromination reactions in peptides and proteins, aiding in the identification and quantification of these biomolecules .

Organic Synthesis

This compound serves as a precursor in the synthesis of complex organic molecules. Its benzaldehyde group is reactive towards nucleophiles, enabling the formation of various carbon-carbon and carbon-heteroatom bonds .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde can be used to create pharmacophores. The presence of two bromine atoms allows for halogen bonding , which can enhance the binding affinity of a drug to its target .

Material Science

Researchers in material science may employ this compound in the development of organic semiconductors . Its aromatic structure and electron-withdrawing groups could contribute to the charge transport properties of materials .

Analytical Chemistry

The compound’s distinct UV/Vis absorption spectrum due to the brominated aromatic rings makes it a potential candidate for use as a standard in spectroscopic analysis, helping to calibrate instruments and validate methods .

Catalysis

In catalysis, 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde might be involved in the design of catalysts for bromination reactions . Its structure could facilitate the transfer of bromine atoms to substrates, enhancing reaction efficiency .

Chemical Education

Due to its reactivity and structural features, this compound can be used in educational settings to demonstrate various chemical reactions and principles, such as nucleophilic substitution and resonance stabilization .

Environmental Science

Lastly, in environmental science, the study of the degradation pathways and persistence of 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde in ecosystems can provide insights into the environmental impact of brominated organic compounds .

properties

IUPAC Name |

5-bromo-2-[(3-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVPULNJUGYNCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247541 |

Source

|

| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde | |

CAS RN |

588676-83-9 |

Source

|

| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.